AadR protein - 148710-58-1

AadR protein

Catalog Number: EVT-1518290
CAS Number: 148710-58-1
Molecular Formula: C7H6N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

AadR is primarily sourced from bacterial species, particularly those within the Pseudomonas genus. Its presence has been documented in various strains, indicating a widespread role in bacterial adaptation and survival.

Classification

AadR belongs to the AraC/XylS family, which includes a diverse range of transcription factors that regulate genes involved in sugar metabolism and antibiotic resistance. This classification is based on structural similarities and functional characteristics that allow these proteins to respond to specific ligands and influence transcription.

Synthesis Analysis

Methods

The synthesis of AadR protein typically occurs through the standard bacterial protein synthesis pathway, which involves transcription of the corresponding gene followed by translation into the protein.

Technical Details

  1. Transcription: The gene encoding AadR is transcribed from DNA into messenger RNA by RNA polymerase.
  2. Translation: The mRNA is then translated into the AadR protein by ribosomes, utilizing transfer RNA molecules that bring specific amino acids according to the codon sequence on the mRNA.

Recent advancements in ribosome profiling have enhanced our understanding of translation dynamics, allowing researchers to quantify translation rates and identify factors influencing protein synthesis efficiency .

Molecular Structure Analysis

Structure

The AadR protein exhibits a typical structure associated with transcriptional regulators of its family, characterized by:

  • DNA-binding domain: Responsible for recognizing and binding specific DNA sequences.
  • Regulatory domain: Involved in sensing environmental signals and modulating activity.

Data

Crystallographic studies have provided insights into its three-dimensional structure, revealing how it interacts with DNA and other molecular partners. Detailed structural data can be referenced from databases such as the Protein Data Bank.

Chemical Reactions Analysis

Reactions

AadR participates in various biochemical reactions as part of its regulatory functions. These include:

  • Binding to DNA: The formation of a complex between AadR and its target DNA sequences.
  • Interaction with ligands: Binding with small molecules or metabolites that can influence its activity.

Technical Details

The binding affinity and specificity can be analyzed using techniques such as electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR), which measure the kinetics of interaction between AadR and its ligands or target DNA .

Mechanism of Action

Process

The mechanism by which AadR exerts its regulatory effects involves several steps:

  1. Ligand binding: Environmental signals or metabolites bind to AadR.
  2. Conformational change: This binding induces a change in the protein's structure.
  3. DNA binding: The altered AadR then binds to specific promoter regions of target genes.
  4. Transcription modulation: By either enhancing or repressing transcription, AadR regulates gene expression related to antibiotic resistance or metabolic pathways.

Data

Studies have shown that mutations in the AadR gene can lead to altered responses to antibiotics, underscoring its critical role in bacterial resistance mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular weight: The molecular weight of AadR typically ranges from 25 kDa to 30 kDa, depending on post-translational modifications.
  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.

Chemical Properties

  • Stability: AadR exhibits stability across a range of pH levels but may denature under extreme conditions.
  • Reactivity: The protein's activity can be modulated by various chemical agents that affect its conformation or ligand binding capabilities.

Relevant analyses often involve spectroscopic methods such as circular dichroism (CD) spectroscopy to assess folding and stability under different conditions .

Applications

Scientific Uses

AadR protein has several applications in scientific research:

  • Antibiotic resistance studies: Understanding how AadR regulates resistance genes can inform strategies to combat bacterial infections.
  • Metabolic engineering: Manipulating AadR function may enhance metabolic pathways for biotechnological applications.
  • Synthetic biology: Researchers utilize AadR as a model system for designing synthetic circuits that respond to environmental changes.
Introduction to AadR Protein

Definition and Taxonomic Origin of AadR

AadR (Anaerobic Aromatic Degradation Regulator) is a transcriptional regulator belonging to the CRP-FNR superfamily. It was first identified in the purple nonsulfur phototrophic bacterium Rhodopseudomonas palustris, a member of the class Alphaproteobacteria [1] [5]. This protein governs the expression of genes essential for degrading aromatic compounds under oxygen-limited conditions. Taxonomically, Rhodopseudomonas palustris resides within the family Bradyrhizobiaceae, order Rhizobiales, and phylum Proteobacteria [6]. The genus name Rhodopseudomonas derives from Greek roots ("rhodo" meaning rose, "pseudomonas" meaning false unit"), reflecting its pigmented, photosynthetic properties. The species epithet palustris (Latin for "marshy") denotes its typical habitat in aquatic sediments [6] [7].

Domain Architecture:AadR features:

  • An N-terminal sensor domain with a Fe-S cluster for oxygen responsiveness.
  • A C-terminal helix-turn-helix (HTH) DNA-binding domain that recognizes specific promoter sequences [1] [5].

Table 1: Taxonomic Classification of AadR-Hosting Organism

RankClassification
DomainBacteria
PhylumProteobacteria
ClassAlphaproteobacteria
OrderRhizobiales
FamilyBradyrhizobiaceae
GenusRhodopseudomonas
SpeciesR. palustris

Biological Significance in Anaerobic Aromatic Compound Degradation

AadR is a master regulator of anaerobic aromatic metabolism. In R. palustris, it activates transcription of genes encoding aromatic acid-coenzyme A (CoA) ligases, which catalyze the initial steps in degrading lignin-derived monomers like benzoate and 4-hydroxybenzoate [1]. Key mechanistic insights include:

  • Target Gene Activation: AadR directly upregulates benK (benzoate-CoA ligase) and ligK (4-hydroxybenzoate-CoA ligase II). Mutants lacking AadR show abolished expression of these enzymes, leading to growth defects on aromatic substrates [1].
  • Pathway Integration: Degradation proceeds via β-oxidation-like reactions, where benzoyl-CoA undergoes reductive dearomatization followed by ring cleavage. AadR ensures substrate channeling into this central pathway [1] [4].
  • Metabolic Versatility: Beyond lignin monomers, AadR homologs regulate degradation of diverse pollutants (e.g., benzene) in nitrate-reducing bacteria like Dechloromonas, highlighting ecological roles in bioremediation [4] [5].

Table 2: AadR-Regulated Enzymes and Metabolic Pathways

Target GeneEnzymeFunctionPathway
benKBenzoate-CoA ligaseActivates benzoate to benzoyl-CoAAnaerobic benzoate degradation
ligK4-Hydroxybenzoate-CoA ligase IIConverts 4-OH-benzoate to 4-OH-benzoyl-CoALignin monomer degradation
bamBenzoyl-CoA reductaseDearomatizes benzoyl-CoACentral ring cleavage

Evolutionary Context Within the CRP-FNR Transcriptional Regulator Family

AadR belongs to the HcpR subfamily of CRP-FNR regulators, which diverged from ancestral Fnr-like proteins involved in nitrogen fixation [2] [5]. Evolutionary analyses reveal:

  • Phylogenetic Clustering: Spectral clustering of 1,455 CRP-FNR sequences places AadR in a clade with FixK (nitrogen fixation regulator) and HbaR (hydroxybenzoate degradation regulator). This group shares >80% amino acid identity in DNA-binding domains but exhibits N-terminal divergence, enabling ligand-specific responses [2] [5].
  • Gene Duplication and Specialization: Ancient duplication events in soil bacteria led to subfunctionalization. While fnr ancestors regulated broad anaerobic metabolism, aadR evolved to control aromatic degradation—a trait conserved in Alphaproteobacteria and Deltaproteobacteria [2].
  • Domain Architecture Conservation: The C-terminal HTH motif (PROSITE: PS51063) is invariant across CRP-FNR members, whereas the N-terminal sensor domain varies (e.g., Fe-S clusters in AadR vs. heme in CooA) [5] [9].

Table 3: Evolutionary Relationships of CRP-FNR Subfamilies

SubfamilyLigand SpecificityBiological RoleExample Organisms
FnrO₂ via [4Fe-4S] clusterAnaerobic respirationEscherichia coli
HcpR (AadR)Aromatic acidsAnaerobic aromatic degradationRhodopseudomonas palustris
FixKNO/O₂Nitrogen fixationBradyrhizobium japonicum
CrpcAMPCarbon catabolite repressionPseudomonas aeruginosa

Functional Divergence Mechanisms:

  • Promoter Capture: AadR-binding sites (TTG-N₉₀-ACA) evolved from ancestral Fnr motifs (TTGAT-N₄-ATCAA) through selective pressure, enabling new target-gene recruitment [2].
  • Lineage-Specific Losses: Ctenophores (early-branching animals) lack ADAR1-like regulators despite harboring other CRP-FNR homologs—a parallel to aadR's sporadic distribution in bacteria [3].

Properties

CAS Number

148710-58-1

Product Name

AadR protein

Molecular Formula

C7H6N2O

Synonyms

AadR protein

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